3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a trimethylphenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,4,6-trimethylaniline. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate, with solvents like ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides or thiols.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The chloro group and trimethylphenyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the chloro group, leading to different reactivity and applications.
3-chloro-N-(2,4,6-trimethylphenyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group, resulting in different chemical properties and uses.
Uniqueness
3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the presence of both the chloro group and the sulfonamide group, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO2S |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
3-chloro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-7-11(2)15(12(3)8-10)17-20(18,19)14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 |
InChI Key |
IIFQXIIONTZTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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